molecular formula C10H15NO2S B1608408 Ethyl 2-amino-5-propylthiophene-3-carboxylate CAS No. 76575-31-0

Ethyl 2-amino-5-propylthiophene-3-carboxylate

Cat. No. B1608408
CAS RN: 76575-31-0
M. Wt: 213.3 g/mol
InChI Key: LSUJHERAEYXQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-propylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H15NO2S . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-propylthiophene-3-carboxylate consists of a total of 29 bonds. There are 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aromatic), 1 primary amine (aromatic), and 1 Thiophene .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-propylthiophene-3-carboxylate is a solid compound . It has a molecular weight of 213.3 g/mol. The SMILES string representation of the molecule is NC(S1)=C(C(OCC)=O)C=C1CCC .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-amino-5-propylthiophene-3-carboxylate, a derivative of thiophene, has been studied for its synthesis and chemical properties. A procedure for preparing ethyl 3-amino-5-arylthiophene-2-carboxylates, closely related to the subject compound, has been developed. This involves the reaction of α-chlorocinnamonitriles and their analogs with ethyl mercaptoacetate, yielding high-purity products for a range of substrates (Shastin et al., 2006). Another relevant synthesis involves the creation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, indicating the compound's potential in forming complex organic structures (Ryndina et al., 2002).

Fluorescence Properties

Ethyl 2-amino-5-propylthiophene-3-carboxylate has been researched for its novel fluorescence properties. A study conducted by Guo Pusheng (2009) investigated the fluorescence characteristics of a similar compound, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, highlighting the potential of these compounds in applications requiring fluorescence properties (Pusheng, 2009).

Application in Dyeing Polyester Fibers

The compound's derivatives have been used in creating novel heterocyclic disperse dyes for dyeing polyester fibers. One study synthesized ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its analogs for this purpose. These dyes exhibited good levelness and fastness properties on polyester fabric, although they had poor photostability (Iyun et al., 2015).

Potential in Antimicrobial Applications

Research into ethyl 2-amino-5-propylthiophene-3-carboxylate derivatives has revealed promising antimicrobial properties. A study on ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, obtained by base protanated reaction, showed these compounds exhibited significant antibacterial activity, indicating the potential for antimicrobial applications (Prasad et al., 2017).

Use in Synthetic Chemistry

The compound is also of interest in synthetic chemistry for creating complex molecular structures. For example, the synthesis of ethyl 3-aminothiophene-2-carboxylate demonstrated its utility in producing a variety of chemically significant compounds (Fang, 2011).

properties

IUPAC Name

ethyl 2-amino-5-propylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-5-7-6-8(9(11)14-7)10(12)13-4-2/h6H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUJHERAEYXQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392133
Record name ethyl 2-amino-5-propylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-propylthiophene-3-carboxylate

CAS RN

76575-31-0
Record name ethyl 2-amino-5-propylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-5-propylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SP Sawargave - 2011 - dspace.ncl.res.in
The frequency of life-threatening fungal infections has tremendously increased in recent years due to greater use of immunosuppressive drugs, prolonged use of broadspectrum …
Number of citations: 0 dspace.ncl.res.in
L Ouyang, L Zhang, J Liu, L Fu, D Yao… - Journal of medicinal …, 2017 - ACS Publications
Upon the basis of The Cancer Genome Atlas (TCGA) data set, we identified that several autophagy-related proteins such as AMP-activated protein kinase (AMPK) were remarkably …
Number of citations: 93 pubs.acs.org

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